REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:19][CH3:20].[C:21](OCC)(=O)[CH3:22]>CN(C=O)C.O>[CH2:21]([O:10][C:9](=[O:11])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([S:1][CH2:19][CH3:20])=[CH:7][CH:6]=1)[CH3:22] |f:1.2.3|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After partitioning
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (eluting with 30:1 petroleum ether:ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC=C(C=C1)SCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |